N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

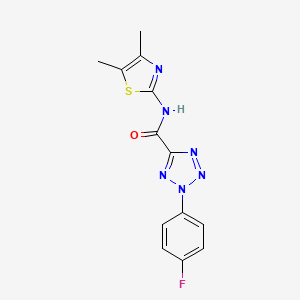

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4,5-dimethylthiazole moiety and a 4-fluorophenyl group. The 4-fluorophenyl group enhances lipophilicity and may improve pharmacokinetic profiles. Structural characterization of such compounds often employs single-crystal X-ray diffraction (SHELX software ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN6OS/c1-7-8(2)22-13(15-7)16-12(21)11-17-19-20(18-11)10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVLJKCUXJOHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F N5OS |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be determined] |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiazole Moiety : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Tetrazole Formation : The tetrazole ring is formed via a cycloaddition reaction, which is essential for the biological activity of the compound.

- Carboxamide Functionalization : The final step involves the introduction of the carboxamide group to enhance solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The compound has been tested against various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.38 |

| HT-29 (Colon) | 1.20 |

| A549 (Lung) | 0.85 |

The compound exhibited particularly potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.38 µM, comparable to standard chemotherapeutic agents like doxorubicin.

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

- Apoptosis Induction : Flow cytometry studies indicate that treatment with this compound leads to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, contributing to its cytotoxic effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies have demonstrated the potential of this compound in preclinical settings:

- Study on MCF-7 Cells : A study showed that treatment with this compound led to significant morphological changes in MCF-7 cells consistent with apoptosis, including cell shrinkage and nuclear fragmentation.

- In Vivo Efficacy : Animal model studies indicate that compounds with similar structures exhibit reduced tumor growth rates when administered at therapeutic doses.

Comparison with Similar Compounds

Triazole-Thiones

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Thiadiazole Carboxamides

Example : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()

- Core : Thiadiazole (vs. tetrazole).

- Substituents : Methylthio and phenyl groups.

- Synthesis : Alkylation of thiadiazole derivatives with alkyl halides .

- Bioactivity : Thiadiazoles are less metabolically stable than tetrazoles due to sulfur’s susceptibility to oxidation.

Substituent Effects on Bioactivity and Conformation

Halogenated Derivatives

Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, )

- Substituents : Chlorophenyl vs. fluorophenyl in the target compound.

- Structural Insight : Crystallographic data reveal isostructural packing (triclinic, P̄1 symmetry) with planar conformations except for one perpendicular fluorophenyl group .

- Bioactivity : Chloro derivatives exhibit antimicrobial activity, suggesting halogen size (Cl vs. F) impacts target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.